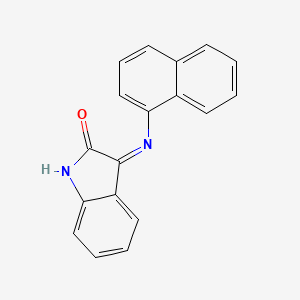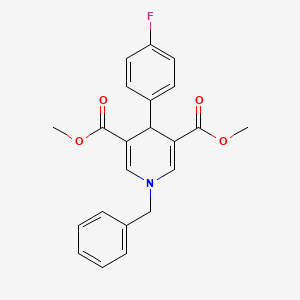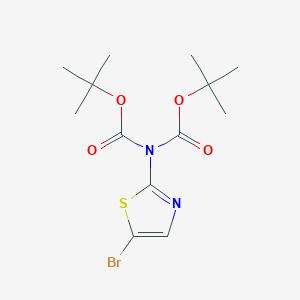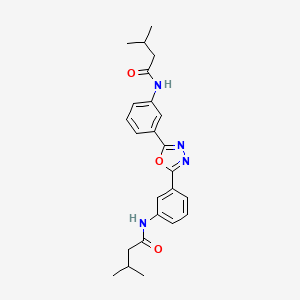![molecular formula C32H32N2O4 B15148609 10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15148609.png)
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of this compound. The reaction is catalyzed by silica-supported fluoroboric acid, and the process involves the condensation of appropriate starting materials under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anxiolytic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety disorders.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one
- 11-(4-F-PH)-3-(4-MEO-PH)-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Propiedades
Fórmula molecular |
C32H32N2O4 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
5-acetyl-2-benzoyl-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H32N2O4/c1-5-38-24-14-11-21(12-15-24)30-29-26(18-32(3,4)19-28(29)36)33-25-17-23(13-16-27(25)34(30)20(2)35)31(37)22-9-7-6-8-10-22/h6-17,30,33H,5,18-19H2,1-4H3 |
Clave InChI |
RHIWNPRNVMZUPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2C(=O)C)C=CC(=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7-tetraphenyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione](/img/structure/B15148527.png)
![3,3,6,6-tetramethyl-9-[2-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B15148539.png)
![4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B15148544.png)
![6-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B15148547.png)

![N-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15148567.png)
![N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)


![4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B15148610.png)

![7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester](/img/structure/B15148622.png)
![2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile](/img/structure/B15148630.png)
